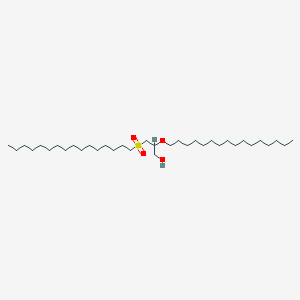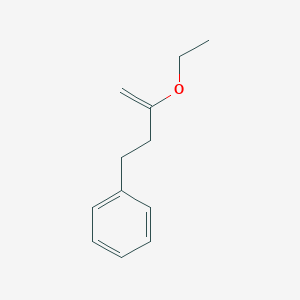
(3-Ethoxybut-3-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxybut-3-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-ethoxybut-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxybut-3-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxybut-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond in the 3-ethoxybut-3-en-1-yl group to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Nitro derivatives
Wissenschaftliche Forschungsanwendungen
(3-Ethoxybut-3-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological effects that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Ethoxybut-3-en-1-yl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary based on the context of its use, such as in medicinal chemistry or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxybut-3-en-1-yl)benzene: Similar structure with a methoxy group instead of an ethoxy group.
(3-Ethoxyprop-3-en-1-yl)benzene: Similar structure with a prop-3-en-1-yl group instead of a but-3-en-1-yl group.
(3-Ethoxybut-2-en-1-yl)benzene: Similar structure with a but-2-en-1-yl group instead of a but-3-en-1-yl group.
Uniqueness
(3-Ethoxybut-3-en-1-yl)benzene is unique due to the specific positioning of the ethoxy and but-3-en-1-yl groups
Eigenschaften
CAS-Nummer |
827615-97-4 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
YREZPUYBXOLFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


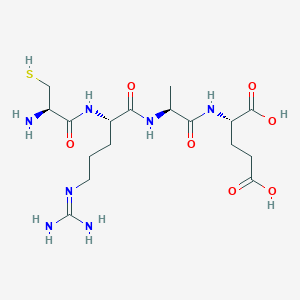
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
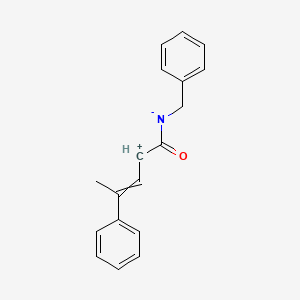
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
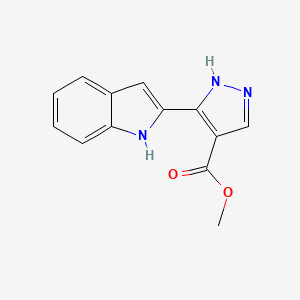

![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
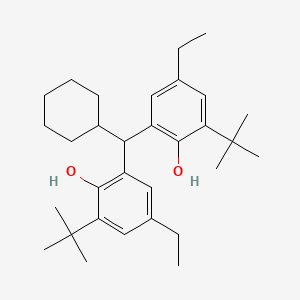
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
